molecular formula C10H12Cl2 B074614 4,6-Bis(chloromethyl)-m-xylene CAS No. 1585-15-5

4,6-Bis(chloromethyl)-m-xylene

Cat. No.: B074614
CAS No.: 1585-15-5
M. Wt: 203.1 g/mol
InChI Key: JALHTPIEJQBDEN-UHFFFAOYSA-N
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Description

4,6-Bis(chloromethyl)-m-xylene: is an organic compound with the molecular formula C10H12Cl2 It is a derivative of m-xylene, where two of the methyl groups are substituted with chloromethyl groups

Scientific Research Applications

Chemistry: 4,6-Bis(chloromethyl)-m-xylene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of polymers, resins, and other complex molecules.

Biology and Medicine: While specific biological applications are less common, derivatives of this compound may be explored for their potential biological activity, including antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, coatings, and adhesives. Its reactivity makes it valuable for creating cross-linked polymer networks and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(chloromethyl)-m-xylene typically involves the chloromethylation of m-xylene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally include:

    Temperature: Around 60-80°C

    Solvent: Often carried out in an aqueous medium or in the presence of an organic solvent like dichloromethane

    Catalyst: Zinc chloride or other Lewis acids

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(chloromethyl)-m-xylene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the chloromethyl groups can yield the corresponding methyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Products include substituted xylene derivatives with functional groups like amines, thiols, or ethers.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include m-xylene.

Mechanism of Action

The mechanism of action of 4,6-Bis(chloromethyl)-m-xylene primarily involves its reactivity towards nucleophiles. The chloromethyl groups are electrophilic, making them susceptible to attack by nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications being explored.

Comparison with Similar Compounds

    4,6-Bis(trichloromethyl)-1,3,5-triazine: A compound with similar chloromethyl functionality but with a triazine ring structure.

    2-Chloro-4,6-bis(ethylamino)-s-triazine: Another compound with chloromethyl groups and a triazine ring, used as a herbicide.

Uniqueness: 4,6-Bis(chloromethyl)-m-xylene is unique due to its specific substitution pattern on the m-xylene ring, which imparts distinct reactivity and properties. Its ability to undergo a wide range of chemical reactions makes it versatile for various synthetic applications.

Properties

IUPAC Name

1,5-bis(chloromethyl)-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2/c1-7-3-8(2)10(6-12)4-9(7)5-11/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALHTPIEJQBDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CCl)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80935927
Record name 1,5-Bis(chloromethyl)-2,4-dimethylbenzene
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Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1585-15-5
Record name 1,3-Bis(chloromethyl)-4,6-dimethylbenzene
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Record name Benzene, 1,5-bis(chloromethyl)-2,4-dimethyl-
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Record name 4,6-Bis(chloromethyl)-m-xylene
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Record name 4,6-Bis(chloromethyl)-m-xylene
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Record name 1,5-Bis(chloromethyl)-2,4-dimethylbenzene
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Record name 4,6-Bis(chloromethyl)-m-xylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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